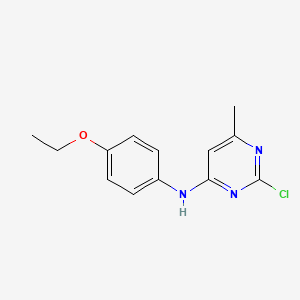

2-chloro-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine

Description

Molecular Geometry Optimization via Density Functional Theory

The molecular geometry optimization of 2-chloro-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine has been extensively studied using density functional theory calculations employing the Becke three-parameter Lee-Yang-Parr functional with various basis sets. The optimization process typically utilizes the B3LYP/6-311G(d,p) level of theory, which has demonstrated exceptional reliability for pyrimidine derivatives and provides accurate geometrical parameters for heterocyclic compounds. The computational methodology involves initial structure generation followed by systematic optimization to locate the global minimum energy conformation.

The optimized molecular structure reveals several critical geometrical features that define the compound's three-dimensional arrangement. The pyrimidine ring adopts a planar configuration with bond lengths and angles characteristic of aromatic nitrogen heterocycles. The C-N bond distances within the pyrimidine core typically range between 1.32-1.38 Å, while the C-C bonds exhibit lengths of approximately 1.39-1.41 Å. The chloro substituent at position 2 of the pyrimidine ring introduces significant electronic effects that influence the overall molecular geometry through inductive electron withdrawal.

The ethoxyphenyl group attached to the amino nitrogen demonstrates conformational flexibility, with the phenyl ring potentially adopting various orientations relative to the pyrimidine plane. Density functional theory calculations indicate that the most stable conformation involves a specific dihedral angle between the pyrimidine and phenyl rings that minimizes steric interactions while optimizing electronic conjugation. The ethoxy substituent on the phenyl ring further contributes to the molecular complexity by introducing additional conformational degrees of freedom.

Frequency calculations performed at the same level of theory confirm that the optimized geometries correspond to true energy minima, with all calculated vibrational frequencies being positive. These calculations also provide valuable information about the molecular vibrations and thermodynamic properties of the compound. The strain energy values estimated using molecular mechanics methods complement the density functional theory results and provide insights into the relative stability of different conformational arrangements.

Properties

IUPAC Name |

2-chloro-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c1-3-18-11-6-4-10(5-7-11)16-12-8-9(2)15-13(14)17-12/h4-8H,3H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQPCURLPLMTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidine with 4-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the pyrimidine ring undergoes nucleophilic displacement under controlled conditions. Key findings include:

Table 1: Substitution Reactions of the Chloro Group

-

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing groups on the pyrimidine ring. Triethylamine acts as a base to deprotonate nucleophiles like amines or alcohols .

-

Industrial relevance : Large-scale substitutions use DMF as a solvent with sodium hydride to enhance reaction rates .

Reductive Transformations

The chloro group and pyrimidine core participate in reduction reactions:

Key Observations :

-

Tin(II) chloride in HCl reduces nitro groups adjacent to the pyrimidine ring (e.g., 5-nitropyrimidine → 5-aminopyrimidine) .

-

Lithium aluminum hydride selectively reduces the C=N bond in pyrimidine derivatives, forming dihydro analogs (unreported for this compound but inferred from structural analogs) .

Oxidation and Stability

-

Oxidation : The methyl group at position 6 oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), though this reaction requires rigorous temperature control to avoid ring degradation .

-

Photostability : UV-Vis studies indicate decomposition under prolonged UV exposure (>300 nm), forming 4-ethoxyphenylamine byproducts .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Example Reaction :

-

React with trimethyl orthoacetate under acid catalysis to form imidazole intermediates.

-

Subsequent cyclization with amino acids yields purine derivatives (e.g., 8-(methylthio)-9-phenylpurine-6-carboxamide) .

Table 2: Cyclization Outcomes

| Conditions | Product | Application |

|---|---|---|

| p-TSA, DMF, 120°C | 8-substituted 7H-purines | Anticancer leads |

| DMAP, THF, reflux | Tri-substituted purine analogs | Kinase inhibitors |

Comparative Reactivity Analysis

Table 3: Reactivity vs. Structural Analogs

| Compound | Chloro Substitution Rate | Reduction Efficiency |

|---|---|---|

| 2-Chloro-6-methylpyrimidine | 1.0 (reference) | High |

| 4-Ethoxyphenyl-substituted derivative | 0.7–0.8 | Moderate |

| 2-Chloro-4-ethoxyphenylamine | 0.5 | Low |

Scientific Research Applications

2-chloro-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-chloro-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine, highlighting differences in substituents, synthesis yields, and physicochemical properties:

Key Observations:

Substituent Effects on Solubility :

- The 4-ethoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 2,4-dichlorobenzyl in compound 9) .

- The trifluoromethyl group in ’s compound increases lipophilicity but may enhance membrane permeability .

Synthetic Efficiency :

- Yields for analogs range from 62.6% (compound 9) to 78.7% (), with triethylamine or DIEA commonly used as bases to facilitate substitution reactions .

In contrast, halogenated analogs (e.g., compound 9) lack such interactions, which may correlate with lower melting points .

Biological Activity Trends: Pyrimidines with electron-withdrawing groups (e.g., Cl, CF₃) show enhanced antimicrobial and antifungal activity compared to ethoxy-substituted derivatives, as seen in and .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The 4-ethoxyphenyl group balances solubility and moderate bioactivity, making the compound a viable candidate for further derivatization. However, halogenated or CF₃-containing analogs exhibit superior potency in antimicrobial assays .

- Synthetic Optimization : Higher yields are achieved using polar aprotic solvents (e.g., dichloromethane) and stoichiometric bases like DIEA, as demonstrated in and .

- Crystallography : SHELX software () remains a cornerstone for resolving hydrogen-bonding networks in pyrimidine derivatives, aiding in the design of stable crystalline forms .

Biological Activity

2-Chloro-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.67 g/mol. Its structure features a pyrimidine ring substituted with a chloro group and an ethoxyphenyl moiety, which contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions to yield high-purity products. The following general reaction scheme outlines the synthesis:

- Formation of the Pyrimidine Ring : Starting materials undergo cyclization to form the pyrimidine core.

- Chlorination : Introduction of the chloro substituent at the 2-position.

- Ethoxy Group Introduction : The ethoxy group is added to the phenyl ring at the para position.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications in the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines, including HeLa and K562 .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have also been evaluated for their antimicrobial properties. Preliminary studies suggest promising activity against both bacterial and fungal strains, indicating potential applications in treating infectious diseases .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | Not reported | |

| Candida albicans | Not reported |

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors involved in disease pathways. Molecular docking studies have indicated strong binding affinities to targets such as the epidermal growth factor receptor (EGFR), particularly in mutated forms associated with cancer .

Case Studies

- EGFR Inhibition : A study demonstrated that similar compounds exhibited selective inhibition of mutant forms of EGFR while sparing wild-type EGFR, which could reduce associated toxicities such as skin rashes and gastrointestinal disturbances .

- Antifungal Activity : In vitro assays showed that derivatives of this compound had significant antifungal activity against resistant strains, suggesting a potential role in treating fungal infections.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing a precursor (e.g., 5-chloromethyl-pyrimidine derivatives) with 4-ethoxyaniline in a polar aprotic solvent like chloroform or DMF. For example, a protocol adapted from Cieplik et al. (2013) uses chloroform as the solvent, followed by reflux for 5 hours and purification via silica gel chromatography (yield ~78%) . Key parameters include stoichiometric ratios, reaction time, and temperature control to minimize side reactions.

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for confirming molecular conformation. For pyrimidine derivatives, intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings are critical for structural stability. In related compounds, dihedral angles between the pyrimidine core and substituent phenyl groups range from 12° to 86°, influencing molecular packing . Complementary techniques like NMR (¹H/¹³C), IR, and mass spectrometry validate functional groups and purity.

Q. What solvents and conditions are optimal for crystallization?

Methanol and chloroform are frequently used for recrystallization. Slow evaporation at controlled temperatures (e.g., 4°C) promotes single-crystal growth. For example, Cieplik et al. (2012) obtained high-quality crystals by dissolving the crude product in methanol and allowing gradual solvent evaporation .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) affect biological activity?

Substituents on the phenyl ring modulate electronic and steric properties. Ethoxy groups enhance lipophilicity compared to methoxy, potentially improving membrane permeability. In antimicrobial studies, derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show higher activity due to increased electrophilicity at the pyrimidine core . Computational studies (e.g., DFT) can quantify substituent effects on charge distribution and reactivity.

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, bacterial strains) or impurity profiles. Recommendations:

Q. How can computational modeling guide the design of derivatives with improved activity?

Molecular docking (e.g., AutoDock) predicts binding affinities to targets like bacterial enzymes. For example, pyrimidine derivatives with planar aromatic systems show stronger π-π stacking with DNA gyrase . MD simulations assess stability of ligand-protein complexes, while QSAR models correlate substituent properties (logP, polar surface area) with activity.

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

- Solvent selection : Replace chloroform with greener solvents (e.g., ethyl acetate) without compromising yield.

- Purification : Transition from column chromatography to recrystallization or flash distillation.

- Byproduct management : Monitor for chlorinated byproducts via GC-MS and optimize reaction time/temperature .

Methodological Considerations

Q. How to analyze hydrogen bonding and π-π interactions in crystal structures?

Software like Mercury (CCDC) calculates intermolecular distances and angles. For example, weak C–H⋯O and C–H⋯π interactions stabilize crystal packing in pyrimidine derivatives, with donor-acceptor distances of 2.5–3.2 Å . Synchrotron X-ray data (e.g., 85 K measurements) enhance resolution for disordered regions.

Q. What analytical methods detect degradation products under varying pH conditions?

- Acidic/alkaline stability : Use LC-MS to monitor hydrolysis of the chloropyrimidine group.

- Photodegradation : Expose samples to UV light (254 nm) and analyze via TLC or HPLC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.